- Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C-Ethylene System and Its Application to Indole SynthesisOrganic Letters, 2021, 23(5), 1530-1534,
Cas no 95-20-5 (2-Methylindole)

2-Methylindole structure
Nom du produit:2-Methylindole
Numéro CAS:95-20-5
Le MF:C9H9N
Mégawatts:131.174462080002
MDL:MFCD00005616
CID:34783
PubChem ID:7224
2-Methylindole Propriétés chimiques et physiques
Nom et identifiant
-
- 2-Methylindole
- 2-methylindole (alpha)
- 1H-Indole,2-methyl-
- 2-methyl-1H-indole
- Methyl ketole
- α-Methylindole
- NSC 7514
- Methylketole
- 1H-Indole, 2-methyl-
- Indole, 2-methyl-
- 2-METHYL INDOLE
- BHNHHSOHWZKFOX-UHFFFAOYSA-N
- I7CN58827I
- 2-methylindol
- methyl indole
- 2-methyl-indole
- 2-methyl-1h-indol
- PubChem7504
- 2-methyl-1-H-indole
- KSC486Q8R
- Indole, 2-methyl- (8CI)
- ARONIS020142
- NSC7514
- KUC106
- 2-Methyl-1H-indole (ACI)
-
- MDL: MFCD00005616
- Piscine à noyau: 1S/C9H9N/c1-7-6-8-4-2-3-5-9(8)10-7/h2-6,10H,1H3
- La clé Inchi: BHNHHSOHWZKFOX-UHFFFAOYSA-N
- Sourire: C1C=C2C(NC(C)=C2)=CC=1
- BRN: 109781
Propriétés calculées
- Qualité précise: 131.07300
- Masse isotopique unique: 131.073499
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 0
- Comptage des atomes lourds: 10
- Nombre de liaisons rotatives: 0
- Complexité: 122
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Nombre d'tautomères: Rien du tout
- Surface topologique des pôles: 15.8
- Le xlogp3: 2.5
- Charge de surface: 0
Propriétés expérimentales
- Couleur / forme: Poudre cristalline blanche sous forme d'aiguilles ou de flocons.
- Dense: 1.07
- Point de fusion: 57-59 °C (lit.)
- Point d'ébullition: 273 °C(lit.)
- Point d'éclair: Température Fahrenheit: 285.8°f< br / >Degrés Celsius: 141 ° C< br / >
- Indice de réfraction: 1.6070 (estimate)
- Coefficient de répartition de l'eau: Insoluble in water.
- Le PSA: 15.79000
- Le LogP: 2.47630
- Solubilité: Facilement soluble dans l'éthanol, l'éther, l'acétone, le benzène, le chloroforme et l'acide sulfurique, légèrement soluble dans l'eau chaude, insoluble dans l'eau froide.
- Sensibilité: Light Sensitive
- FEMA: 3256
2-Methylindole Informations de sécurité
-
Symbolisme:
- Provoquer:Avertissement
- Mot signal:Danger
- Description des dangers: H318
- Déclaration d'avertissement: P280,P305+P351+P338
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:3
- Code de catégorie de danger: 41
- Instructions de sécurité: S36/37-S24/25
- Carte FOCA taille f:8-10-13-23
- RTECS:NM0345000
-
Identification des marchandises dangereuses:
- Conditions de stockage:Keep in dark place,Inert atmosphere,Room temperature
- TSCA:Yes
- Terminologie du risque:R20/21/22
2-Methylindole Données douanières
- Code HS:2933990090
- Données douanières:
Code douanier chinois:
2933990090Résumé:
2933990090. Autres composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date
Résumé:
2933990090. Composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
2-Methylindole PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
abcr | AB117944-1 kg |
2-Methylindole, 98%; . |
95-20-5 | 98% | 1 kg |
€400.00 | 2023-07-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M013A-100g |
2-Methylindole |
95-20-5 | 98% | 100g |
¥85.0 | 2022-05-30 | |
Oakwood | 003402-100g |
2-Methylindole |
95-20-5 | 98+% | 100g |
$45.00 | 2024-07-19 | |
Enamine | EN300-18136-0.5g |
2-methyl-1H-indole |
95-20-5 | 96% | 0.5g |
$21.0 | 2023-09-19 | |
Enamine | EN300-18136-2.5g |
2-methyl-1H-indole |
95-20-5 | 96% | 2.5g |
$27.0 | 2023-09-19 | |
Enamine | EN300-18136-50.0g |
2-methyl-1H-indole |
95-20-5 | 96% | 50g |
$51.0 | 2023-04-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M86781-250mg |
2-Methylindole |
95-20-5 | 250mg |
¥198.0 | 2021-09-08 | ||
BAI LING WEI Technology Co., Ltd. | 128701-500G |
2-Methylindole, 98% |
95-20-5 | 98% | 500G |
¥ 802 | 2022-04-26 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005661-25g |
2-Methylindole |
95-20-5 | 97% | 25g |
¥28 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M86780-100g |
2-Methylindole |
95-20-5 | 100g |
¥76.0 | 2021-09-08 |
2-Methylindole Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Ethylene , Potassium carbonate , Ammonium acetate Catalysts: Palladium Solvents: 1,4-Dioxane ; rt; rt → 110 °C; 3 h, 110 °C
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water
Référence
- The chemistry of indoles1966, , ,,
Synthetic Routes 3
Synthetic Routes 4
Conditions de réaction
1.1 Catalysts: Hafnium, hexakis[μ5-[[4,4′-([2,2′-bipyridine]-5,5′-diyl-κN1,κN1′)bis[benzoato-κO… Solvents: Acetonitrile , 2,2,2-Trifluoroethanol ; 12 h, rt
Référence
- Metal-Organic Layers Hierarchically Integrate Three Synergistic Active Sites for Tandem CatalysisAngewandte Chemie, 2021, 60(6), 3115-3120,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… Solvents: Toluene
Référence
- Oxidative Cyclization of Amino Alcohols Catalyzed by a Cp*Ir Complex. Synthesis of Indoles, 1,2,3,4-Tetrahydroquinolines, and 2,3,4,5-Tetrahydro-1-benzazepineOrganic Letters, 2002, 4(16), 2691-2694,
Synthetic Routes 6
Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Methanol ; 4 h, reflux
Référence
- Indomethacin Analogues that Enhance Doxorubicin Cytotoxicity in Multidrug Resistant Cells without Cox Inhibitory ActivityACS Medicinal Chemistry Letters, 2011, 2(5), 353-357,
Synthetic Routes 7
Conditions de réaction
1.1 Reagents: Triphenylphosphine , Stannous chloride Catalysts: Ruthenium trichloride Solvents: 1,4-Dioxane , Water
1.2 Reagents: Hydrochloric acid
1.3 Solvents: Chloroform
1.2 Reagents: Hydrochloric acid
1.3 Solvents: Chloroform
Référence
- Ruthenium-catalyzed heteroannulation of anilines with alkanolammonium chlorides leading to indolesTetrahedron, 2001, 57(16), 3321-3329,
Synthetic Routes 8
Synthetic Routes 9
Synthetic Routes 10
Conditions de réaction
1.1 Reagents: Carbon monoxide Catalysts: Triphenylphosphine , Palladium diacetate Solvents: Dimethylformamide ; 72 h, 6 atm, 120 °C
Référence
- A base-modulated chemoselective synthesis of 3-cyanoindoles or 4-cyanoquinolines using a palladium-catalyzed N-heterocyclizationTetrahedron, 2011, 67(20), 3603-3611,
Synthetic Routes 11
Conditions de réaction
1.1 Catalysts: (PB-7-11-22333)-Trihydro(2,4-pentanedionato-κO2,κO4)bis[tris(1-methylethyl)phosp… Solvents: p-Xylene ; 48 h, 140 °C
Référence
- Osmium hydride acetylacetonate complexes and their application in acceptorless dehydrogenative coupling of alcohols and amines and for the dehydrogenation of cyclic aminesOrganometallics, 2017, 36(15), 2996-3004,
Synthetic Routes 12
Conditions de réaction
1.1C:Ni(NO3)2 (nickel-nitrogen-doped graphene shell), S:H2O, rt; rt → 145°C; 18 h, 145°C, 0.35 MPa
Référence
- Superhydrophobic nickel/carbon core-shell nanocomposites for the hydrogen transfer reactions of nitrobenzene and N-heterocyclesGreen Chemistry, 2020, 22(6), 1996-2010,
Synthetic Routes 13
Conditions de réaction
1.1 Catalysts: Cadmium sulfide , Cadmium selenide , Nickel dichloride Solvents: Acetonitrile , Water ; 12 h, rt
Référence
- Efficient acceptorless dehydrogenation of hydrogen-rich N-heterocycles photocatalyzed by Ni(OH)2@CdSe/CdS quantum dotsCatalysis Science & Technology, 2021, 11(11), 3810-3817,
Synthetic Routes 14
Synthetic Routes 15
Conditions de réaction
1.1 Catalysts: 2756592-03-5 Solvents: Dimethylacetamide ; 32 h, rt
Référence
- Imidazole-linked porphyrin-based conjugated microporous polymers for metal-free photocatalytic oxidative dehydrogenation of N-heterocyclesSustainable Energy & Fuels, 2021, 5(24), 6478-6487,
Synthetic Routes 16
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; rt; 24 h, 100 °C
Référence
- Recyclable Pd/C catalyzed one-step reduction of carbonyls to hydrocarbons under simple conditions without extra baseTetrahedron Letters, 2020, 61(5),,
Synthetic Routes 17
Synthetic Routes 18
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran , Water ; 15 min, 0 °C; 1 h, rt; rt → 0 °C; 30 min, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; 0 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; 0 °C
Référence
- Ga(DS)3-catalyzed double hydroarylation of acetylenic esters with indoles for the synthesis of bisindolyl propanoatesTetrahedron Letters, 2015, 56(26), 3996-3998,
Synthetic Routes 19
Conditions de réaction
1.1 Catalysts: Tetracarbonyl-μ-hydro[(1,2,3,4,5-η)-1-hydroxylato-2,3,4,5-tetraphenyl-2,4-cyclop… Solvents: Mesitylene ; 24 h, 165 °C
Référence
- Acceptorless and base-free dehydrogenation of alcohols and amines using ruthenium-hydride complexesAdvanced Synthesis & Catalysis, 2012, 354(16), 3045-3053,
Synthetic Routes 20
Conditions de réaction
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium , 1,2-Bis(diphenylphosphino)benzene (crosslinked, polystyrene-bound) Solvents: p-Xylene ; 5 min, rt
1.2 20 h, 130 °C
1.2 20 h, 130 °C
Référence
- Ir-Catalyzed Reversible Acceptorless Dehydrogenation/Hydrogenation of N-Substituted and Unsubstituted Heterocycles Enabled by a Polymer-Cross-Linking BisphosphineOrganic Letters, 2020, 22(13), 5240-5245,
Synthetic Routes 21
Conditions de réaction
1.1 Catalysts: Cobalt(1+), [2-(dicyclohexylphosphino-κP)-N-[2-(dicyclohexylphosphino-κP)ethyl]e… Solvents: p-Xylene ; 4 d, rt → 150 °C
Référence
- Acceptorless, Reversible Dehydrogenation and Hydrogenation of N-Heterocycles with a Cobalt Pincer CatalystACS Catalysis, 2015, 5(11), 6350-6354,
2-Methylindole Raw materials
- 2-Propanol,1,1',1''-nitrilotris-, hydrochloride (9CI)
- Benzene, 1-nitro-2-(1-propenyl)-
- 1H-Indole, 2-methyl-1-[(4-methylphenyl)sulfonyl]-
- 1-(2-Aminophenyl)propan-2-ol
- Indole-2-carbaldehyde
- Indole
- Cyclohexanone, 2-(2-oxopropyl)-
- Ethyl 2-methyl-1H-indole-3-carboxylate
- Pyridine, 2-nitro-
- 2-Methylindoline
2-Methylindole Preparation Products
2-Methylindole Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:95-20-5)2-Methylindole
Numéro de commande:A904499
État des stocks:in Stock
Quantité:1kg
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 12:17
Prix ($):244.0
2-Methylindole Littérature connexe
-
Ahmed El-Harairy,Mennatallah Shaheen,Jun Li,Yuzhou Wu,Minghao Li,Yanlong Gu RSC Adv. 2020 10 13507
-
2. Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogenJose R. Cabrero-Antonino,Rosa Adam,Kathrin Junge,Matthias Beller Chem. Sci. 2017 8 6439
-
K. Karthikeyan,R. Senthil Kumar,P. Dheenkumar,Paramasivan T. Perumal RSC Adv. 2014 4 27988
-
H. Kilic,S. Bayindir,E. Erdogan,S. Agopcan Cinar,F. A. S. Konuklar,S. K. Bali,N. Saracoglu,V. Aviyente New J. Chem. 2017 41 9674
-
Shou-Guo Wang,Long Han,Mi Zeng,Feng-Lai Sun,Wei Zhang,Shu-Li You Org. Biomol. Chem. 2012 10 3202
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Fournisseurs recommandés
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:95-20-5)2-Methylindole

Pureté:98%
Quantité:Company Customization
Prix ($):Enquête
Suzhou Senfeida Chemical Co., Ltd
(CAS:95-20-5)2-Methylindole

Pureté:99.9%
Quantité:200kg
Prix ($):Enquête